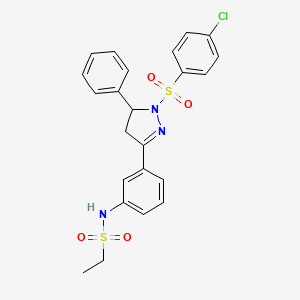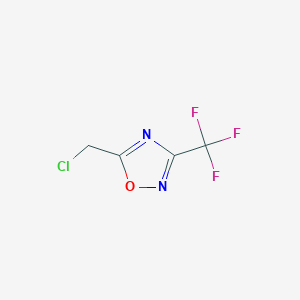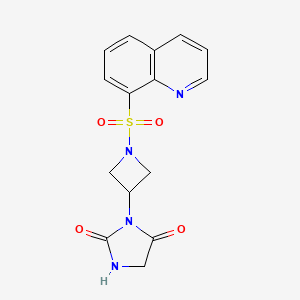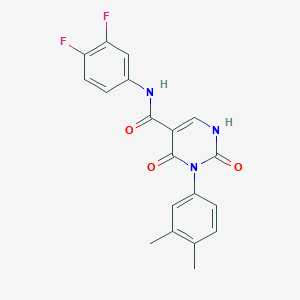![molecular formula C19H21ClN6O2 B3001698 7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 919007-85-5](/img/no-structure.png)
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione , often referred to as Xanthine , is a purine base found in various human body tissues and fluids, as well as in other organisms. Its systematic name is 3,7-dihydropurine-2,6-dione . Xanthine is a precursor for several important stimulants, including caffeine , theophylline , and theobromine . It plays a role in the pathway of purine degradation, being formed from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase. Subsequently, it is converted to uric acid by the action of the xanthine oxidase enzyme .
Molecular Structure Analysis
The molecular formula of Xanthine is C19H21ClN6O2 , with a molar mass of 400.87 g/mol . It appears as a white solid and decomposes upon heating. Xanthine’s structure consists of a purine ring system with additional substituents. The 3-chlorophenylmethyl group is attached at position 7, and the molecule contains three methyl groups at positions 3, 9, and 1-propyl. The triazino[4,3-h]purine moiety contributes to its unique properties.
Chemical Reactions Analysis
Xanthine participates in various chemical reactions, including its conversion to uric acid via xanthine oxidase. Additionally, it serves as a precursor for the synthesis of caffeine, theophylline, and theobromine. These stimulants exhibit bronchodilator effects and are used in the treatment of asthma and influenza symptoms. Xanthine mainly acts by opposing the actions of adenosine, leading to increased alertness in the central nervous system .
Wirkmechanismus
Xanthine’s mechanism of action involves antagonizing adenosine receptors. By blocking adenosine’s inhibitory effects, it enhances alertness and stimulates the central nervous system. Its derivatives, such as caffeine, exert similar effects by binding to adenosine receptors and preventing their activation .
Safety and Hazards
Eigenschaften
CAS-Nummer |
919007-85-5 |
|---|---|
Molekularformel |
C19H21ClN6O2 |
Molekulargewicht |
400.87 |
IUPAC-Name |
7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C19H21ClN6O2/c1-4-8-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-6-5-7-14(20)9-13/h5-7,9H,4,8,10-11H2,1-3H3 |
InChI-Schlüssel |
SOQZLJHTPJQQCS-UHFFFAOYSA-N |
SMILES |
CCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)



![Methyl (E)-4-[[2-(oxan-4-yloxy)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B3001626.png)

![3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide](/img/structure/B3001632.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethylphenyl)prop-2-enoate](/img/structure/B3001636.png)
![(4-benzyl-3-((4-chlorophenyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B3001637.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B3001638.png)